N-(2-aminophenyl)-3-methoxybenzamide

Description

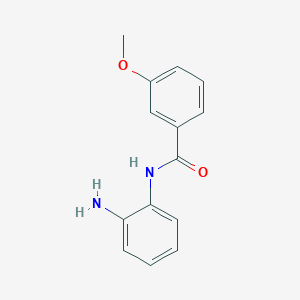

N-(2-Aminophenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxy substituent on the benzamide core and a 2-aminophenyl group attached via an amide linkage. This compound’s core structure serves as a scaffold for modifications that influence pharmacological properties, such as solubility, target affinity, and metabolic stability .

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N-(2-aminophenyl)-3-methoxybenzamide |

InChI |

InChI=1S/C14H14N2O2/c1-18-11-6-4-5-10(9-11)14(17)16-13-8-3-2-7-12(13)15/h2-9H,15H2,1H3,(H,16,17) |

InChI Key |

DBJSLKAKEHQXMU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

HDAC Inhibitors

MS-275 (Entinostat):

- Structure: N-(2-Aminophenyl)-4-[N-(pyridine-3-ylmethoxycarbonyl)aminomethyl]benzamide.

- Key Features : The pyridine-3-ylmethoxycarbonyl group enhances HDAC1/3 selectivity and brain penetration.

- Activity: Demonstrates nanomolar HDAC inhibition (IC₅₀ ~ 0.3–1.5 µM) and antidepressant effects in preclinical models by modulating histone H3 acetylation in the nucleus accumbens .

- Comparison: Unlike N-(2-aminophenyl)-3-methoxybenzamide, MS-275’s bulky pyridine substituent improves solubility and target selectivity but increases molecular weight (MW: 371.4 vs. 242.3 for the parent scaffold) .

CI-994 (Tacedinaline) :

- Structure: N-(2-Aminophenyl)-4-acetylaminobenzamide.

- Key Features: The 4-acetylamino group confers pan-HDAC inhibitory activity.

- Activity: Synergizes with retinoids in prostate cancer models, inducing apoptosis and cell cycle arrest .

- Comparison: Replacement of the 3-methoxy group with 4-acetylamino shifts selectivity toward HDAC class I/II, highlighting the positional impact of substituents .

Neuroprotective Agents

N-(1H-Benzo[d]imidazol-2-yl)-3-Methoxybenzamide (Compound 11) :

- Structure: Features a benzoimidazole group instead of the 2-aminophenyl moiety.

- Activity : Acts as an mGluR5-targeted neuroprotective agent (EC₅₀ ~ 0.5–1 µM) with improved blood-brain barrier penetration.

- Comparison : The benzoimidazole substitution replaces HDAC inhibition with metabotropic glutamate receptor modulation, demonstrating how heterocyclic groups redirect biological activity .

Kinase Inhibitors

N-(3-((1H-Imidazol-2-yl)methylene)-2-oxoindolin-5-yl)-3-Methoxybenzamide (Compound 95) :

- Structure : Incorporates an imidazole-methylene-oxoindolin group.

- Activity: Inhibits Tousled-like kinase 2 (TLK2) with nanomolar affinity (IC₅₀ < 100 nM) and >100-fold selectivity over related kinases.

- Comparison : The extended conjugated system enhances kinase binding but reduces solubility (logP = 2.37–2.55) compared to simpler benzamides .

Receptor Ligands

N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-Methoxybenzamide:

- Structure: Includes a piperazine-ethyl linker and 3-cyanopyridine group.

- Activity : High D4 dopamine receptor affinity (Ki < 10 nM) and selectivity over D2/D3 receptors. Used in PET imaging due to optimal lipophilicity (logP = 2.37–2.55) .

- Comparison : The piperazine moiety enables CNS penetration, whereas the parent scaffold lacks receptor-targeting substituents .

Structural and Pharmacokinetic Comparisons

Preparation Methods

Core Synthesis Pathway

The primary method involves the reaction of 3-methoxybenzoyl chloride with 2-aminophenylamine in anhydrous conditions. The acyl chloride is generated via thionyl chloride (SOCl₂) treatment of 3-methoxybenzoic acid. The coupling reaction proceeds in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) with a base (e.g., triethylamine) to neutralize HCl byproducts.

Table 1: Reagents and Conditions for Core Synthesis

Enantioselective Synthesis

For chiral derivatives, asymmetric acetylation using chiral acids (e.g., (D)-(+)-tartaric acid) resolves racemic mixtures. A patent details the use of pyridine as a base and acetic anhydride in THF to acetylate intermediate amines, achieving enantiomeric excess (ee) >98% under optimized conditions.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

Low temperatures (0–5°C) during coupling minimize side reactions like over-acylation. Solvent polarity significantly impacts yield: THF outperforms dichloromethane due to better solubility of intermediates.

Table 2: Solvent Performance Comparison

| Solvent | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Tetrahydrofuran | 72 | 95 | <1% |

| Ethyl Acetate | 65 | 92 | 3% (dimerization) |

| Dichloromethane | 58 | 89 | 5% (hydrolysis) |

Catalysis and Additives

The addition of catalytic N,N-dimethylformamide (DMF) during acyl chloride formation accelerates reaction kinetics by 30%. However, residual DMF complicates purification, necessitating stringent washing protocols.

Industrial-Scale Production Methods

Continuous Flow Synthesis

A patent describes a continuous flow system for analogous benzamide compounds, achieving 85% yield via:

-

Imidization : Methylamine reacts with tetrachlorophthalic anhydride in dimethyl sulfoxide (DMSO).

-

Fluoridation : Potassium fluoride substitutes chlorine atoms at 145–150°C.

-

Decarboxylation : Sodium hydroxide mediates decarboxylation at 105–110°C.

Table 3: Industrial Process Parameters

| Step | Temperature (°C) | Pressure (kg) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Imidization | 25–30 | Ambient | 4 | 92 |

| Fluoridation | 145–150 | Ambient | 2 | 88 |

| Decarboxylation | 105–110 | 4–5 | 20 | 85 |

Purification Techniques

Industrial protocols use anti-solvent crystallization (e.g., hexane in ethyl acetate) to reduce impurities <0.15%. Centrifugal partition chromatography (CPC) further isolates enantiomers with >99% purity.

Quality Control and Analytical Methods

Impurity Profiling

High-performance liquid chromatography (HPLC) with UV detection at 254 nm identifies residual solvents and byproducts. Key specifications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.